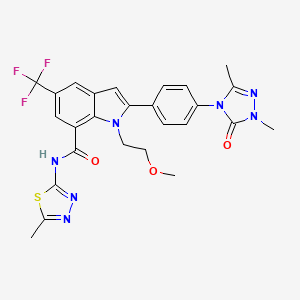

STAT6-IN-5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C26H24F3N7O3S |

|---|---|

分子量 |

571.6 g/mol |

IUPAC 名称 |

2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(trifluoromethyl)indole-7-carboxamide |

InChI |

InChI=1S/C26H24F3N7O3S/c1-14-33-34(3)25(38)36(14)19-7-5-16(6-8-19)21-12-17-11-18(26(27,28)29)13-20(22(17)35(21)9-10-39-4)23(37)30-24-32-31-15(2)40-24/h5-8,11-13H,9-10H2,1-4H3,(H,30,32,37) |

InChI 键 |

VFABOOWBMOMFOL-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)C3=CC4=CC(=CC(=C4N3CCOC)C(=O)NC5=NN=C(S5)C)C(F)(F)F)C |

产品来源 |

United States |

Foundational & Exploratory

STAT6-IN-5: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

STAT6-IN-5, also identified as compound 84, is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). It has emerged as a valuable tool for investigating the roles of STAT6 in various physiological and pathological processes, particularly in the context of inflammatory and allergic diseases such as atopic dermatitis. This document provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, drawing from publicly available data and patent literature.

Core Function and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the function of the STAT6 protein. STAT6 is a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines are central to the development of T-helper 2 (Th2) cell-mediated immune responses, which are hallmarks of allergic inflammation.

The primary mechanism of action for STAT6 inhibitors, including those with a similar profile to this compound, involves targeting the SH2 (Src Homology 2) domain of the STAT6 protein. The SH2 domain is crucial for the activation of STAT6. Following the binding of IL-4 or IL-13 to their receptors, Janus kinases (JAKs) phosphorylate the receptor's cytoplasmic tail. This creates a docking site for the STAT6 SH2 domain. Once recruited, STAT6 itself is phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. By binding to the SH2 domain, this compound is believed to prevent the recruitment of STAT6 to the activated cytokine receptor complex, thereby inhibiting its phosphorylation and downstream signaling.

Signaling Pathway of STAT6 and Inhibition by this compound

The following diagram illustrates the canonical IL-4/IL-13 signaling pathway and the proposed point of intervention for this compound.

Quantitative Data

This compound has been characterized by its potent inhibitory activity in in-vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.24 µM | STAT6 Inhibition Assay | [1][2][3] |

| % Inhibition | 93% at 0.1 µM | In-vitro STAT6 Inhibition | [1] |

| % Inhibition | 100% at 1 µM | In-vitro STAT6 Inhibition | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined in the patent literature (WO2024071439A1). Below are summaries of key experimental methodologies.

Synthesis of this compound (Compound 84)

The synthesis of this compound is described as a multi-step process involving the construction of a fused ring system. While the full, detailed synthetic route is proprietary and contained within the patent, the general approach involves the reaction of precursor molecules to form the core heterocyclic structure, followed by modifications to introduce the necessary functional groups. Researchers seeking to synthesize this compound should refer to the procedures outlined for "compound 84" in patent WO2024071439A1.

Experimental Workflow: STAT6 Luciferase Reporter Gene Assay

This assay is a common method to assess the functional inhibition of the STAT6 signaling pathway in a cellular context.

Methodology Details:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for this type of assay as they provide a robust system for transient transfection and reporter gene expression.

-

Transfection: Cells are co-transfected with a plasmid encoding the human STAT6 protein and a reporter plasmid where the expression of the luciferase enzyme is driven by a promoter containing STAT6 binding sites.

-

Compound Treatment: Following protein expression, cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The STAT6 pathway is then activated by the addition of recombinant human IL-4.

-

Luciferase Assay: After a further incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced and therefore the activity of the STAT6 pathway, is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., cells stimulated with IL-4 in the absence of the inhibitor), and the IC50 value is calculated from the dose-response curve.

In Vivo Models: Atopic Dermatitis

While specific in vivo data for this compound is not yet widely published, studies on other STAT6 inhibitors in atopic dermatitis models provide a framework for its potential evaluation. A common model utilizes mice sensitized to an allergen to induce an atopic dermatitis-like phenotype.

Experimental Design Outline:

-

Animal Model: BALB/c mice are often used for their propensity to develop Th2-biased immune responses.

-

Sensitization and Challenge: Mice are sensitized with an allergen, such as ovalbumin (OVA) or a chemical irritant like 2,4-dinitrochlorobenzene (DNCB), applied to the skin to induce a localized inflammatory response. This is followed by repeated challenges to establish a chronic inflammatory state resembling atopic dermatitis.

-

Treatment: A cohort of sensitized mice is treated with the STAT6 inhibitor, typically administered orally or topically. A vehicle control group is also included.

-

Endpoint Analysis: After the treatment period, various endpoints are assessed to determine the efficacy of the inhibitor. These can include:

-

Clinical Scoring: Evaluation of skin lesion severity (e.g., erythema, edema, excoriation).

-

Histological Analysis: Examination of skin biopsies for epidermal thickness and inflammatory cell infiltration.

-

Immunological Analysis: Measurement of serum IgE levels and cytokine profiles (e.g., IL-4, IL-13) in the skin or draining lymph nodes.

-

Gene Expression Analysis: Quantification of the expression of STAT6 target genes in skin tissue.

-

Selectivity

The selectivity of a small molecule inhibitor is a critical parameter for its utility as a research tool and its potential as a therapeutic agent. While comprehensive selectivity data for this compound against other STAT family members (STAT1, STAT2, STAT3, STAT4, and STAT5) is not yet publicly available, the development of highly selective STAT6 inhibitors has been a focus in the field. The unique structural features of the SH2 domains of different STAT proteins provide a basis for achieving selectivity. Further studies are required to fully characterize the selectivity profile of this compound.

Conclusion

This compound is a potent inhibitor of the STAT6 signaling pathway with a demonstrated in-vitro efficacy. Its ability to block the downstream effects of IL-4 and IL-13 makes it a highly relevant tool for research in allergic and inflammatory diseases. The methodologies outlined in this guide provide a foundation for the further investigation and characterization of this and similar molecules. As more data becomes available, the full potential of this compound as a probe for understanding STAT6 biology and as a potential therapeutic lead will be further elucidated.

References

- 1. WO2024071439A1 - Fused ring compound and pharmaceutical containing same - Google Patents [patents.google.com]

- 2. WO2024071439A1 - Composé cyclique fusionné et produit pharmaceutique le contenant - Google Patents [patents.google.com]

- 3. STAT6-Luc Reporter Cell Line-Ba/F3 (CSC-RR0480) - Creative Biogene [creative-biogene.com]

The Inhibition of the STAT6 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway, its role in disease, and strategies for its inhibition. This document details the core mechanics of STAT6 activation, summarizes quantitative data for key inhibitors, provides detailed experimental protocols for studying the pathway, and includes visualizations to clarify complex processes.

Introduction to the STAT6 Signaling Pathway

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the JAK/STAT signaling cascade.[1][2] It is a primary mediator of cellular responses to the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central drivers of Type 2 inflammation.[3][4][5] Dysregulation of the STAT6 pathway is implicated in a wide range of pathologies, including allergic and inflammatory diseases like asthma and atopic dermatitis, as well as certain types of cancer, such as Hodgkin's lymphoma.[6][7][8]

The activation of STAT6 is a tightly regulated process. Upon binding of IL-4 or IL-13 to their respective receptor complexes, associated Janus kinases (JAKs) are activated and phosphorylate tyrosine residues on the receptor.[4] This creates a docking site for the SH2 domain of latent, cytoplasmic STAT6.[1][4] Once recruited to the receptor, STAT6 is itself phosphorylated by JAKs on a conserved tyrosine residue (Tyr641).[1][4] This phosphorylation event triggers the formation of STAT6 homodimers, which then translocate to the nucleus.[4][9] In the nucleus, these dimers bind to specific DNA sequences, known as Gamma-Activated Sites (GAS), in the promoters of target genes, thereby initiating their transcription.[10] STAT6-mediated gene expression is crucial for the differentiation of T-helper type 2 (Th2) cells and the alternative activation of macrophages (M2 polarization).[9]

Given its central role in disease pathogenesis, STAT6 has emerged as a highly attractive therapeutic target. Inhibition of this pathway offers the potential for more targeted therapies compared to broader-acting Janus Kinase (JAK) inhibitors, potentially avoiding some of the associated side effects.[3][11]

Key STAT6 Inhibitors: Quantitative Data

The development of STAT6 inhibitors has progressed significantly, yielding several classes of compounds including small-molecule inhibitors, phosphopeptide mimics, and targeted protein degraders (PROTACs). Below is a summary of key inhibitors with their reported potencies.

| Compound Name | Type of Inhibition | Target Domain | Potency (IC50 / DC50) | Reference |

| STAT6-IN-5 | Inhibitor | Not Specified | IC50: 0.24 µM | [3][12] |

| STAT6-IN-3 | Phosphopeptide Mimic | SH2 Domain | IC50: 0.04 µM | [2] |

| AS1517499 | Inhibitor | Not Specified | Not Specified | [13] |

| AK-1690 | PROTAC Degrader | Binds STAT6, recruits Cereblon E3 Ligase | DC50: ~1 nM | [1][6][10][14] |

| KT-621 | PROTAC Degrader | Binds STAT6, recruits E3 Ligase | DC50: Picomolar range | [1][15][16] |

| Recludix STAT6i | Reversible Inhibitor | SH2 Domain | Sub-nanomolar (biochemical), IC50: 0.11 nM (cellular) | [11][17] |

-

IC50 (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

-

DC50 (Half maximal degradation concentration): The concentration of a PROTAC degrader required to induce 50% of the maximal degradation of the target protein.

Experimental Protocols for Studying STAT6 Inhibition

This section provides detailed methodologies for key experiments used to investigate the STAT6 signaling pathway and the efficacy of its inhibitors.

Western Blot for Phospho-STAT6 (Tyr641) and Total STAT6

This protocol is designed to detect the phosphorylation status of STAT6 in response to cytokine stimulation and inhibitor treatment.

Materials:

-

Cell line of interest (e.g., HeLa, BEAS-2B, or A549 cells)

-

Recombinant human IL-4

-

STAT6 inhibitor (e.g., this compound)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641) and Mouse anti-total-STAT6

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Pre-treat cells with the STAT6 inhibitor at desired concentrations for 1-2 hours.

-

Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is often recommended to reduce background.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT6 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To detect total STAT6, the membrane can be stripped of the phospho-STAT6 antibodies and re-probed with the total STAT6 antibody, following the same procedure from step 8. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.

STAT6 Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT6 by quantifying the expression of a luciferase reporter gene under the control of STAT6-responsive elements.

Materials:

-

HEK293 or HepG2 cells

-

STAT6 Luciferase Reporter Lentivirus or a stable cell line expressing the reporter

-

Recombinant human IL-4

-

STAT6 inhibitor

-

White, clear-bottom 96-well microplates

-

Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the STAT6 reporter cell line (or cells transduced with the reporter lentivirus) into a 96-well plate at a density of ~20,000 cells per well.[4] Incubate overnight at 37°C with 5% CO2.[4]

-

Inhibitor Treatment: The next day, prepare serial dilutions of the STAT6 inhibitor in cell culture medium. Add the diluted inhibitor to the appropriate wells.

-

Stimulation: Prepare IL-4 at a concentration that induces a robust signal (e.g., 10-20 ng/mL). Add the IL-4 solution to all wells except the "unstimulated control" wells.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 6-24 hours.[4][19]

-

Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measurement: Incubate for 15-30 minutes at room temperature with gentle shaking.[4] Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence (from cell-free wells) from all readings. Normalize the data by setting the "stimulated, no inhibitor" control to 100% activity and the "unstimulated" control to 0% activity. Calculate the IC50 value for the inhibitor.

Co-Immunoprecipitation (Co-IP) of STAT6 and Interacting Proteins

This protocol is used to investigate the interaction between STAT6 and its binding partners, such as the JAK kinases or co-activators like SRC-1/NCoA-1.[20]

Materials:

-

Cells expressing the proteins of interest

-

Co-IP lysis buffer (a non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors

-

Primary antibody against the "bait" protein (e.g., anti-STAT6)

-

Isotype control IgG

-

Protein A/G-coupled agarose or magnetic beads

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysate Preparation: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[21] Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clearing: (Optional but recommended) Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C. This step reduces non-specific binding to the beads. Centrifuge and collect the supernatant.

-

Immunoprecipitation (Antibody Incubation): Add the primary antibody against the bait protein (e.g., anti-STAT6) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads and then pellet them.

-

Elution: Elute the protein complexes from the beads. This can be done by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes, which will co-elute the antibodies with the target proteins.

-

Analysis: Analyze the eluted proteins by Western blot. Probe for the "bait" protein (STAT6) to confirm successful immunoprecipitation and for the suspected "prey" protein to confirm the interaction. The prey protein should be present in the STAT6 IP lane but not in the IgG control lane.

Visualizing the STAT6 Pathway and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of the signaling cascade and experimental processes.

The Core STAT6 Signaling Pathway

Caption: The IL-4/IL-13 induced STAT6 signaling cascade and points of inhibition.

Workflow for Western Blot Analysis of STAT6 Phosphorylation

Caption: A typical experimental workflow for analyzing STAT6 phosphorylation via Western blot.

Logic of a Co-Immunoprecipitation Experiment

Caption: The logical steps involved in a Co-Immunoprecipitation (Co-IP) assay for STAT6.

Conclusion

The STAT6 signaling pathway remains a pivotal target for the development of novel therapeutics for a host of inflammatory and allergic diseases. The advent of highly potent and specific inhibitors, including small molecules and targeted protein degraders like this compound, AK-1690, and KT-621, represents a significant advancement in the field.[12][14][15] The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively study this pathway, characterize new inhibitors, and ultimately contribute to the creation of next-generation therapies. The continued exploration of STAT6 biology and the development of innovative inhibitory strategies hold great promise for patients worldwide.

References

- 1. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. dermatologytimes.com [dermatologytimes.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. drughunter.com [drughunter.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Kymera's KT-621 Shows 90%+ STAT6 Degradation in Phase 1 Trial | KYMR Stock News [stocktitan.net]

- 12. glpbio.com [glpbio.com]

- 13. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]

- 14. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labiotech.eu [labiotech.eu]

- 16. kymeratx.com [kymeratx.com]

- 17. recludixpharma.com [recludixpharma.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Interaction of STAT6 with its co-activator SRC-1/NCoA-1 is regulated by dephosphorylation of the latter via PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

The Discovery and Synthesis of STAT6-IN-5: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and synthesis of STAT6-IN-5, a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). This guide details the scientific background, synthesis, key experimental data, and the methodologies employed in its characterization.

Introduction to STAT6 and Its Role in Disease

Signal Transducer and Activator of Transcription 6 (STAT6) is a key intracellular signaling protein that plays a critical role in the immune system.[1][2] It is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central mediators of Type 2 inflammatory responses.[1] Dysregulation of the IL-4/IL-13/STAT6 signaling pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, including atopic dermatitis, asthma, and certain types of cancer.[1][2] The development of small molecule inhibitors targeting STAT6, therefore, represents a promising therapeutic strategy for these conditions.[3]

The STAT6 Signaling Pathway

The activation of STAT6 is a well-defined process that begins with the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the receptor. This phosphorylation creates a docking site for the SH2 domain of cytoplasmic STAT6. Upon recruitment to the receptor, STAT6 itself is phosphorylated by the JAKs. This phosphorylation event induces the homodimerization of STAT6 molecules, which then translocate to the nucleus. In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.

References

The Role of STAT6 Inhibition in Modulating Cytokine Release: A Technical Overview

Disclaimer: This technical guide focuses on the well-characterized STAT6 inhibitor, AS1517499, as a representative molecule to illustrate the impact of STAT6 inhibition on cytokine release. This is due to the limited availability of detailed public data for the specific compound STAT6-IN-5. The principles and methodologies described herein are broadly applicable to the study of STAT6 inhibitors.

Executive Summary

The Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular signaling protein that plays a pivotal role in the immune system, primarily mediating the effects of Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines are central to the development of T helper 2 (Th2) cell-mediated immune responses, which are implicated in allergic inflammation and other inflammatory diseases. Consequently, the inhibition of the STAT6 signaling pathway presents a promising therapeutic strategy for a range of immunological disorders. This document provides a comprehensive technical overview of the impact of STAT6 inhibition on cytokine release, utilizing the potent and selective inhibitor AS1517499 as a primary example. We will delve into the core mechanism of action, present quantitative data on cytokine modulation, provide detailed experimental protocols, and visualize key pathways and workflows.

The STAT6 Signaling Pathway and its Inhibition

The STAT6 signaling cascade is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This binding event activates Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Once recruited, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization and translocation into the nucleus. In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. Key target genes of STAT6 include those encoding for cytokines such as IL-4, IL-5, and IL-13, as well as other proteins involved in cell differentiation and inflammation.

STAT6 inhibitors, such as AS1517499, are small molecules designed to interfere with this signaling cascade. AS1517499 is a potent inhibitor of STAT6 phosphorylation with an IC50 of 21 nM[1][2][3][4]. By preventing the phosphorylation of STAT6, these inhibitors block its activation, dimerization, and subsequent nuclear translocation, ultimately leading to the downregulation of STAT6-dependent gene expression and a reduction in the release of key pro-inflammatory and Th2-associated cytokines.

Caption: IL-4/IL-13/STAT6 Signaling Pathway and Point of Inhibition.

Quantitative Impact of STAT6 Inhibition on Cytokine Release

The inhibition of STAT6 has a profound and selective impact on the cytokine profile of immune cells. The following tables summarize the quantitative effects of the representative STAT6 inhibitor, AS1517499, on various cytokines.

Table 1: In Vitro Inhibitory Activity of AS1517499

| Parameter | IC50 Value | Cell Type | Stimulation | Reference |

| STAT6 Phosphorylation | 21 nM | Stably transfected cells | IL-4 | [1][2][3] |

| IL-4-induced Th2 Differentiation | 2.3 nM | Mouse Spleen T cells | IL-4 | [1][2][3] |

Table 2: Effect of AS1517499 on Cytokine Levels in a Zymosan-Induced Peritonitis Model in Mice

| Cytokine | Effect of AS1517499 (10 mg/kg) | Time Point | Location | Reference |

| TNF-α | Increased | 6 hours | Peritoneal Lavage Fluid & Serum | [5] |

| IL-6 | Increased | 6 hours | Peritoneal Lavage Fluid & Serum | [5] |

| MIP-2 | Increased | 6 hours | Peritoneal Lavage Fluid & Serum | [5] |

| IL-10 | Reduced | 6 hours | Peritoneal Lavage Fluid | [5] |

| TGF-β | Reduced | 72 hours | Peritoneal Lavage Fluid | [5] |

| HGF | Reduced | 72 hours | Peritoneal Lavage Fluid | [5] |

Note: The increase in pro-inflammatory cytokines (TNF-α, IL-6, MIP-2) with AS1517499 treatment in the zymosan-induced peritonitis model suggests that in this context of sterile inflammation, STAT6 signaling plays a role in resolving inflammation. This highlights the context-dependent effects of STAT6 inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's activity. Below are representative protocols for evaluating the impact of a STAT6 inhibitor on cytokine release.

In Vitro Th2 Differentiation and Cytokine Analysis

This protocol is designed to assess the effect of a STAT6 inhibitor on the differentiation of naive T cells into Th2 cells and their subsequent cytokine production.

Materials:

-

Naive CD4+ T cells isolated from mouse spleen

-

Recombinant mouse IL-4

-

Recombinant mouse IL-12

-

Anti-CD3 and Anti-CD28 antibodies

-

STAT6 inhibitor (e.g., AS1517499)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ELISA kits for IL-4, IL-5, and IFN-γ

Procedure:

-

Isolate naive CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).

-

Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

-

Seed the naive T cells in the antibody-coated plate.

-

To induce Th2 differentiation, add IL-4 to the culture medium. For Th1 differentiation (as a control for selectivity), add IL-12.

-

Add the STAT6 inhibitor at various concentrations to the Th2 differentiation cultures. Include a vehicle control.

-

Culture the cells for 4-5 days.

-

After the differentiation period, restimulate the cells with anti-CD3/CD28 for 24-48 hours.

-

Collect the cell culture supernatants and measure the concentrations of IL-4, IL-5, and IFN-γ using ELISA.

Caption: Workflow for Th2 Differentiation and Cytokine Analysis.

In Vivo Model of Peritonitis and Cytokine Measurement

This protocol describes an in vivo model to assess the effect of a STAT6 inhibitor on cytokine release during an inflammatory response.

Materials:

-

BALB/c mice

-

Zymosan A

-

STAT6 inhibitor (e.g., AS1517499)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α, IL-6, MIP-2, IL-10, TGF-β, and HGF

Procedure:

-

Acclimatize male BALB/c mice (6-8 weeks old) for at least one week.

-

Prepare a solution of the STAT6 inhibitor in a suitable vehicle (e.g., 20% DMSO in saline)[5].

-

Administer the STAT6 inhibitor (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) to the mice one hour before inducing peritonitis[5].

-

Induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg in 500 µL PBS)[5].

-

At a specified time point (e.g., 6 hours) after zymosan injection, euthanize the mice.

-

Collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.

-

Collect blood via cardiac puncture and prepare serum.

-

Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant.

-

Measure the concentrations of TNF-α, IL-6, MIP-2, IL-10, TGF-β, and HGF in the peritoneal lavage fluid supernatant and serum using ELISA[5].

Conclusion

The inhibition of STAT6 represents a targeted approach to modulating the immune response, particularly in the context of Th2-driven inflammation. As demonstrated with the representative inhibitor AS1517499, targeting STAT6 can effectively and selectively inhibit the differentiation of Th2 cells and the release of associated cytokines. The impact of STAT6 inhibition on cytokine profiles can be context-dependent, as evidenced by the findings in the zymosan-induced peritonitis model. This underscores the importance of utilizing a range of well-defined in vitro and in vivo models to fully characterize the pharmacological effects of novel STAT6 inhibitors. The data and protocols provided in this guide offer a foundational framework for researchers and drug developers working to advance our understanding and therapeutic application of STAT6-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atsjournals.org [atsjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Effects of STAT6 Inhibition with STAT6-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the development of T helper type 2 (Th2) immune responses. Dysregulation of the STAT6 pathway is implicated in the pathophysiology of numerous allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis, as well as certain cancers.[1][2] Consequently, STAT6 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the biological effects of STAT6 inhibition, with a focus on the investigational inhibitor STAT6-IN-5. It details the underlying signaling pathways, expected cellular and physiological consequences of STAT6 inhibition, and comprehensive protocols for key experimental assays.

Introduction to STAT6 and its Signaling Pathway

STAT6 is a member of the STAT family of transcription factors that transduce signals from cytokine and growth factor receptors to the nucleus, leading to the activation of target gene expression.[3] The activation of STAT6 is primarily initiated by the binding of IL-4 and IL-13 to their respective receptors.[3] This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of latent STAT6 monomers in the cytoplasm. Upon recruitment to the receptor complex, STAT6 is itself phosphorylated on a critical tyrosine residue (Tyr641). This phosphorylation induces the formation of stable STAT6 homodimers, which then translocate to the nucleus. In the nucleus, these dimers bind to specific DNA sequences known as Gamma-activated sites (GAS) in the promoter regions of target genes, thereby initiating their transcription.[4]

Key downstream effects of STAT6 activation include the differentiation of naive T helper cells into the Th2 lineage, the promotion of B-cell class switching to IgE, alternative activation of macrophages (M2 polarization), and the induction of eosinophilia.[2][3]

Caption: The STAT6 signaling pathway, initiated by IL-4/IL-13 binding.

This compound: A Novel STAT6 Inhibitor

This compound is a small molecule inhibitor of STAT6.[1][5][6] While extensive peer-reviewed studies on the broad biological effects of this compound are not yet publicly available, initial biochemical data indicates its potency in inhibiting STAT6 activity.

Quantitative Data on this compound

The following table summarizes the currently available quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 0.24 µM | [1][5][6] |

| STAT6 Inhibition at 0.1 µM | 93% | [1] |

| STAT6 Inhibition at 1 µM | 100% | [1] |

Expected Biological Effects of STAT6 Inhibition with this compound

Based on the known functions of STAT6, its inhibition by a potent compound such as this compound is expected to have significant effects on several key immunological processes.

Inhibition of Th2 Cell Differentiation

STAT6 is a master regulator of Th2 differentiation.[3][7] Therefore, inhibition of STAT6 is expected to prevent the differentiation of naive CD4+ T cells into Th2 cells. This would result in a decreased production of Th2-associated cytokines such as IL-4, IL-5, and IL-13.

Reduction of Eosinophilia

Eosinophils are key effector cells in allergic inflammation, and their recruitment and activation are heavily dependent on the Th2 cytokine IL-5. By inhibiting the Th2 differentiation and subsequent IL-5 production, STAT6 inhibition is predicted to reduce eosinophil levels in tissues and peripheral blood.

Modulation of Macrophage Polarization

STAT6 is essential for the alternative activation of macrophages, a process known as M2 polarization, which is induced by IL-4 and IL-13.[3] M2 macrophages are involved in tissue repair and immunoregulation, but also contribute to the pathology of allergic diseases and cancer. STAT6 inhibition would be expected to suppress M2 polarization, leading to a decrease in the expression of M2 markers like CD206 (mannose receptor) and Arginase-1.

Alteration of Gene Expression

As a transcription factor, STAT6 directly regulates the expression of a wide array of genes. Inhibition of STAT6 would lead to the downregulation of these target genes. This includes transcription factors essential for Th2 identity (e.g., GATA3), chemokines that recruit eosinophils and other immune cells (e.g., eotaxins), and molecules involved in B-cell IgE production.

Experimental Protocols for Investigating STAT6 Inhibition

The following section provides detailed methodologies for key experiments to characterize the biological effects of a STAT6 inhibitor like this compound.

Caption: A general experimental workflow for characterizing a STAT6 inhibitor.

Western Blot for Phosphorylated STAT6 (p-STAT6)

Objective: To determine the effect of this compound on IL-4-induced STAT6 phosphorylation.

Protocol:

-

Culture a suitable cell line (e.g., A549, BEAS-2B) to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with recombinant human IL-4 (10-20 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated STAT6 (Tyr641) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total STAT6 and a loading control (e.g., GAPDH or β-actin).

Representative Data:

| Treatment | p-STAT6 (Relative Intensity) | Total STAT6 (Relative Intensity) |

| Vehicle | 0.1 | 1.0 |

| IL-4 | 1.0 | 1.0 |

| IL-4 + this compound (0.1 µM) | 0.2 | 1.0 |

| IL-4 + this compound (1 µM) | 0.05 | 1.0 |

In Vitro Th2 Differentiation Assay

Objective: To assess the impact of this compound on the differentiation of naive CD4+ T cells into Th2 cells.

Protocol:

-

Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

-

Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

-

Culture the naive CD4+ T cells in the coated plate in RPMI-1640 medium supplemented with 10% FBS, IL-2, IL-4, and anti-IFN-γ antibody to induce Th2 differentiation.[8]

-

Add varying concentrations of this compound or vehicle control to the cultures.

-

Culture the cells for 5-7 days, replenishing the media with cytokines and inhibitor as needed.

-

On the final day, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Analyze the intracellular expression of IL-4 and IFN-γ by flow cytometry to determine the percentage of Th2 and Th1 cells, respectively.

-

Collect the culture supernatants before re-stimulation for cytokine analysis by ELISA.

Representative Data:

| Treatment | % IL-4+ CD4+ T cells | IL-5 in Supernatant (pg/mL) |

| Vehicle (Th0 conditions) | < 1% | < 10 |

| Th2 conditions | 25% | 500 |

| Th2 + this compound (0.1 µM) | 10% | 200 |

| Th2 + this compound (1 µM) | 2% | 50 |

In Vitro Macrophage Polarization Assay

Objective: To evaluate the effect of this compound on IL-4-induced M2 macrophage polarization.

Protocol:

-

Isolate monocytes from human PBMCs or bone marrow-derived macrophages (BMDMs) from mice.[9]

-

Differentiate the monocytes/BMDMs into M0 macrophages by culturing them with M-CSF for 6-7 days.[10]

-

Polarize the M0 macrophages towards the M2 phenotype by treating them with IL-4 (20 ng/mL) for 24-48 hours.[11][12]

-

Include groups treated with this compound or vehicle control during the polarization step.

-

Analyze the expression of M2 surface markers (e.g., CD206, CD163) and M1 markers (e.g., CD86) by flow cytometry.

-

Assess the expression of M2- and M1-associated genes (e.g., ARG1, MRC1, NOS2, TNF) by RT-qPCR.

-

Measure the production of relevant cytokines and chemokines (e.g., IL-10, CCL17, IL-12) in the culture supernatants by ELISA.

Representative Data:

| Treatment | % CD206+ Macrophages | ARG1 mRNA (Fold Change) |

| M0 (untreated) | 5% | 1 |

| M2 (IL-4) | 80% | 50 |

| M2 + this compound (0.1 µM) | 35% | 15 |

| M2 + this compound (1 µM) | 10% | 3 |

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Objective: To quantify the secretion of key cytokines (e.g., IL-4, IL-5, IL-13) in cell culture supernatants.

Protocol:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., human or mouse IL-4, IL-5, IL-13).[13][14]

-

Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody, incubating for 1-2 hours at room temperature.

-

Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP), incubating for 20-30 minutes.

-

Wash the plate and add the substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

Eosinophil Peroxidase (EPO) Assay

Objective: To quantify eosinophil infiltration in tissues from in vivo models of allergic inflammation.

Protocol:

-

Homogenize tissue samples (e.g., lung or skin biopsies) in a suitable buffer.

-

Centrifuge the homogenates and collect the supernatants.

-

Prepare a substrate solution containing o-phenylenediamine (OPD) and hydrogen peroxide in a Tris buffer.[15]

-

Add the tissue supernatants and standards to a 96-well plate.

-

Add the substrate solution to each well and incubate in the dark at room temperature.

-

Stop the reaction with sulfuric acid.

-

Measure the absorbance at 492 nm.

-

Quantify the EPO activity based on a standard curve generated with purified eosinophil peroxidase.

Conclusion

STAT6 is a pivotal mediator of Th2-driven inflammation, making it a highly attractive target for therapeutic intervention in a range of allergic and inflammatory diseases. The small molecule inhibitor this compound has shown potent inhibition of STAT6 in biochemical assays. Based on the well-established role of STAT6, this inhibition is expected to translate into significant biological effects, including the suppression of Th2 differentiation, reduction of eosinophilia, and modulation of macrophage polarization. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of STAT6 inhibitors like this compound, from initial in vitro characterization to preclinical in vivo validation. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT6 - Wikipedia [en.wikipedia.org]

- 4. Autosomal Dominant STAT6 Gain of Function Causes Severe Atopy Associated with Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - US [thermofisher.com]

- 11. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polarizing Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mouse IL-4 ELISA Kit (BMS613) - Invitrogen [thermofisher.com]

- 14. Human IL-13 ELISA Kit (BMS231-3) - Invitrogen [thermofisher.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Preliminary Studies of STAT6 Inhibition in Mouse Models

Introduction

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative findings from preclinical studies of STAT6 inhibitors in various mouse models of inflammatory disease.

| Compound/Model | Mouse Strain | Disease Model | Dosing Regimen | Key Quantitative Outcomes | Reference |

| AS1517499 | Not Specified | DNCB-induced Atopic Dermatitis | Intraperitoneal injection | - Significantly reduced Th2-related cytokine levels. - Alleviated airway eosinophil and lymphocyte infiltration. - Decreased GATA3 expression and increased Foxp3 and IL-10 expression. - Reduced subepithelial collagen deposition. | [3] |

| AS1517499 | Not Specified | Zymosan-induced Peritonitis | Not Specified | - Enhanced pro-inflammatory cytokines (TNF-α, IL-6, MIP-2) at 6h post-zymosan injection. - Delayed resolution of acute inflammation. | [4][5] |

| EPS-3903 | Not Specified | House Dust Mite Asthma Model | Oral dosing | - >90% inhibition of lung phosphorylated STAT6 (pSTAT6). - Decreased inflammation comparable to dupilumab, including reductions in eosinophils and TARC in the lung and serum IgE. | [6] |

| EPS-3903 | Not Specified | MC903 Atopic Dermatitis Model | Oral dosing | - >90% inhibition of pSTAT6 in the skin and spleen. - Robust decrease in serum IgE. | [6] |

| STAT6-deficient mice | Not Specified | Allergen-induced Airway Hyperresponsiveness | N/A | - Failed to develop airway hyperresponsiveness (AHR). - No ovalbumin-specific IgE detected in serum. - Completely Stat6-dependent increases in mucus-containing cells. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative experimental protocols employed in the evaluation of STAT6 inhibitors in mouse models.

1. Allergen-Induced Airway Hyperresponsiveness (AHR) Model

-

Animal Model: STAT6-deficient mice and wild-type littermates are commonly used.[7]

-

Sensitization: Mice are sensitized by intraperitoneal injection of an allergen, such as ovalbumin (OVA), emulsified in an adjuvant like aluminum hydroxide. This is typically performed on days 1 and 14.[8]

-

Challenge: Following sensitization, mice are challenged with the allergen, for example, via intranasal administration of OVA for several consecutive days.

-

Assessment of AHR: Airway hyperresponsiveness is measured in response to a bronchoconstrictor agent like methacholine. This is often assessed using whole-body plethysmography to measure changes in airway resistance.

-

Bronchoalveolar Lavage (BAL): To assess airway inflammation, BAL is performed to collect fluid and cells from the lungs. The fluid is analyzed for cytokine levels (e.g., IL-4, IL-5), and the cells are counted and differentiated to quantify eosinophils and other inflammatory cells.[7][8]

-

Histology: Lung tissues are collected, fixed, and sectioned for histological analysis to assess for inflammation, mucus production, and airway remodeling.[7]

2. DNCB-Induced Atopic Dermatitis (AD) Model

-

Animal Model: Mice are sensitized with 2,4-dinitrochlorobenzene (DNCB) to induce an AD-like phenotype.[3]

-

Induction of AD: A solution of DNCB is repeatedly applied to the shaved dorsal skin of the mice to induce skin lesions characteristic of atopic dermatitis.

-

Treatment: The STAT6 inhibitor (e.g., AS1517499) is administered, often via intraperitoneal injection, during the course of DNCB application.[3]

-

Evaluation of Skin Lesions: The severity of skin lesions is scored based on clinical signs such as erythema, edema, and scaling.

-

Immunological Analysis: Blood samples are collected to measure serum levels of IgE and cytokines. Spleen and lymph nodes may also be harvested to analyze T-cell populations and their cytokine production.[3]

-

Histopathology: Skin biopsies are taken for histological examination to assess epidermal thickness, inflammatory cell infiltration, and mast cell degranulation.

Signaling Pathways and Experimental Workflows

STAT6 Signaling Pathway

The following diagram illustrates the central role of STAT6 in mediating the downstream effects of IL-4 and IL-13. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates a docking site for STAT6, which is then itself phosphorylated by the JAKs. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in the type 2 inflammatory response.[2][4][9]

Caption: The IL-4/IL-13 signaling cascade leading to STAT6 activation and allergic inflammation.

Experimental Workflow for In Vivo Evaluation of a STAT6 Inhibitor

This diagram outlines a typical experimental workflow for assessing the efficacy of a STAT6 inhibitor in a mouse model of allergic disease. The process begins with the induction of the disease model, followed by treatment with the inhibitor or a vehicle control. Various in vivo and ex vivo analyses are then conducted to evaluate the therapeutic effects of the compound.

Caption: A generalized workflow for preclinical testing of STAT6 inhibitors in mouse models.

The preclinical studies of STAT6 inhibitors in mouse models have demonstrated the significant potential of this therapeutic approach for type 2 inflammatory diseases. The data consistently show that inhibition of STAT6 can effectively reduce key markers of allergic inflammation, such as airway hyperresponsiveness, eosinophilia, and IgE production. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel STAT6 inhibitors. While specific data on "STAT6-IN-5" remains elusive, the principles and methodologies described herein are broadly applicable to the preclinical evaluation of any compound targeting the STAT6 pathway. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to translate the promising preclinical findings into effective clinical therapies.

References

- 1. recludixpharma.com [recludixpharma.com]

- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enanta Pharmaceuticals Reports Financial Results for its Fiscal Fourth Quarter and Year-Ended September 30, 2025 | Enanta Pharmaceuticals, Inc. [ir.enanta.com]

- 7. Signal Transducer and Activator of Transcription Factor 6 (Stat6)-deficient Mice Are Protected from Antigen-induced Airway Hyperresponsiveness and Mucus Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. A tale of two STAT6 knock out mice in the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for STAT6-IN-5 in Cell Culture

These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals utilizing the STAT6 inhibitor, STAT6-IN-5, in cell culture experiments.

Introduction

This compound (also referred to as compound 84) is a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13)[1]. This pathway is crucial in the differentiation of T helper 2 (Th2) cells and plays a significant role in inflammatory and allergic diseases such as atopic dermatitis and asthma[2][3]. Upon binding of IL-4 or IL-13 to their receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT6. Phosphorylated STAT6 then forms dimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes[1]. This compound exerts its inhibitory effect on this pathway, making it a valuable tool for research in immunology and drug discovery.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Reference |

| IC50 | 0.24 µM | [2][4] |

| Inhibition at 0.1 µM | 93% | [2][4] |

| Inhibition at 1 µM | 100% | [2][4] |

Recommended Cell Lines for STAT6 Inhibition Studies

While specific studies detailing the use of this compound in a wide range of cell lines are limited, the following cell types are relevant for studying STAT6 signaling and could be suitable for treatment with this compound.

| Cell Line | Cell Type | Relevance to STAT6 Signaling |

| BEAS-2B | Human Bronchial Epithelial Cells | Expresses STAT6 and is responsive to IL-4 and IL-13, making it a good model for airway inflammation[5]. |

| Ramos | Human Burkitt's Lymphoma (B cell) | A B-lymphocyte cell line where STAT6 target genes have been characterized[5]. |

| Th9 Cells | T helper 9 cells | STAT6 is critical for the differentiation and function of these cells, which are implicated in allergic inflammation[6]. |

| HepG2 / JHH7 | Human Hepatocellular Carcinoma | STAT6 has been identified as a key regulator of certain genes in these cell lines[7]. |

| NCI-H460 | Human Lung Cancer Cells | STAT6 silencing has been studied in this cell line[8]. |

| Primary Human PBMCs | Peripheral Blood Mononuclear Cells | Used to study the effects of STAT6 inhibitors on cytokine-stimulated TARC production[9]. |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: IL-4/IL-13 induced STAT6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying the effects of this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cells. It should be optimized for the specific cell line and experimental goals.

Materials:

-

Cell line of interest (e.g., BEAS-2B)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

This compound (reconstituted in DMSO, stored at -20°C or -80°C)[2][4]

-

IL-4 or IL-13 (reconstituted in sterile PBS with 0.1% BSA)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Plate the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. For example, seed BEAS-2B cells at approximately 1.5 x 10^4 cells/well in a 96-well plate for viability assays or 5 x 10^5 cells/well in a 6-well plate for protein/RNA extraction.

-

Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.

-

(Optional) Serum Starvation: To reduce basal signaling, you may replace the complete medium with serum-free medium for 2-4 hours before treatment.

-

Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free or complete medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Add the this compound containing medium to the cells and incubate for a pre-determined time, typically 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cytokine Stimulation: Add IL-4 or IL-13 to the wells to the desired final concentration (e.g., 10-20 ng/mL).

-

Incubation: The incubation time will depend on the endpoint being measured:

-

For p-STAT6 analysis (Western Blot): 15-60 minutes.

-

For target gene expression (qPCR): 6-24 hours.

-

For protein expression (Western Blot) or cell viability (MTT): 24-72 hours.

-

-

Harvesting: After the incubation period, proceed with cell harvesting for downstream analysis as described in the following protocols.

Western Blot for Phospho-STAT6 (p-STAT6) and Total STAT6

Materials:

-

Treated cells from the protocol above

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot running and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT6 (Tyr641), anti-total STAT6, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Place the culture plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT6) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for total STAT6 and the loading control to ensure equal protein loading.

-

Quantitative PCR (qPCR) for STAT6 Target Gene Expression

Materials:

-

Treated cells from the protocol above

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR primers for target genes (e.g., SOCS1, CCL26, GATA3) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Harvest the cells by either trypsinization or direct lysis in the well using the lysis reagent from your chosen RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene or housekeeping gene, and the qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression changes using the ΔΔCt method.

-

Cell Viability Assay (MTT Assay)

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Treatment: Seed and treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours) in a 96-well plate. Include appropriate controls (untreated cells and vehicle-treated cells).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[10][11].

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the crystals[10].

-

Mix gently on a plate shaker to ensure complete solubilization.

-

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader[11]. A reference wavelength of 630 nm can be used to subtract background absorbance[10].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

These protocols provide a framework for investigating the effects of this compound in cell culture. It is essential to optimize the conditions, such as cell density, inhibitor concentration, and incubation times, for each specific cell line and experimental setup.

References

- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Human bronchial epithelial BEAS-2B cells, an appropriate in vitro model to study heavy metals induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic chromatin accessibility licenses STAT5- and STAT6-dependent innate-like function of Th9 cells to promote allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT6 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. recludixpharma.com [recludixpharma.com]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Preparing STAT6-IN-5 for In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in Type 2 inflammatory responses.[1][2][3] Dysregulation of the STAT6 pathway is implicated in various allergic conditions such as asthma and atopic dermatitis, as well as in certain cancers.[3][4][5][6] STAT6-IN-5 is a small molecule inhibitor of STAT6 with an IC50 of 0.24 μM, making it a valuable tool for investigating the therapeutic potential of STAT6 inhibition in preclinical models of these diseases.[7] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound, compiled from commercially available data and published studies on similar STAT6 inhibitors.

Introduction to STAT6 and its Inhibition

The STAT family of proteins are crucial for transmitting signals from cytokines and growth factors to the nucleus, where they activate gene transcription.[1] STAT6 is primarily activated by IL-4 and IL-13.[1] Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating a docking site for STAT6. STAT6 is then phosphorylated, forms homodimers, and translocates to the nucleus to regulate the expression of target genes involved in immune responses.[1]

Inhibiting the STAT6 pathway is a promising therapeutic strategy for a range of inflammatory diseases and some cancers.[3][5][6] Small molecule inhibitors like this compound offer the potential for oral administration, providing an alternative to injectable biologics that target upstream cytokines.[8][9] Preclinical studies with various STAT6 inhibitors have demonstrated their efficacy in reducing inflammation in animal models of asthma and atopic dermatitis.[1][2][3][10]

Physicochemical Properties and Storage of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.

| Property | Value/Information | Source |

| Molecular Weight | 571.57 g/mol | [11] |

| IC50 | 0.24 μM | [7][11] |

| In Vitro Activity | Inhibits STAT6 by 93% and 100% at 0.1 µM and 1 µM, respectively. | [7] |

| Solubility | DMSO: 100 mg/mL (174.96 mM) (requires sonication) | [7] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [7] |

| Working Solution | Prepare fresh on the day of use for in vivo experiments. | [7] |

Signaling Pathway

The diagram below illustrates the canonical IL-4/IL-13/STAT6 signaling pathway and the point of intervention for STAT6 inhibitors.

Caption: IL-4/IL-13 signaling pathway and mechanism of STAT6 inhibition.

In Vivo Formulation and Administration Protocols

While specific in vivo efficacy data for this compound is not publicly available, formulation guidelines from suppliers and published protocols for similar small molecule STAT6 inhibitors, such as AS1517499, provide a strong basis for experimental design.

Recommended Vehicle Formulations for this compound

The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound. The following formulations have been suggested for this compound to achieve a clear solution at a concentration of at least 2.5 mg/mL.[7]

| Formulation No. | Components | Composition (% v/v) | Notes |

| 1 | DMSOPEG300Tween-80Saline | 10%40%5%45% | A common vehicle for poorly soluble compounds for parenteral administration. |

| 2 | DMSO20% SBE-β-CD in Saline | 10%90% | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent. |

| 3 | DMSOCorn Oil | 10%90% | Suitable for oral gavage or subcutaneous/intraperitoneal injection. |

Preparation Protocol (Example using Formulation 1): To prepare a 1 mL working solution:

-

Start with 100 µL of a 25 mg/mL stock solution of this compound in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL.

-

If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]

Experimental Protocols from Analogous STAT6 Inhibitors

The following protocols are based on published in vivo studies of the STAT6 inhibitor AS1517499 and can be adapted for this compound.

Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Model of Acute Inflammation

-

Objective: To assess the anti-inflammatory effects of STAT6 inhibition.

-

Animal Model: C57BL/6 mice with zymosan-induced peritonitis.[12]

-

Compound Preparation:

-

Inhibitor: AS1517499

-

Dose: 10 mg/kg

-

Vehicle: 20% DMSO in saline.[12]

-

-

Administration Protocol:

-

Administer the prepared STAT6 inhibitor solution (10 mg/kg) or vehicle via intraperitoneal injection 1 hour before the zymosan injection.[12]

-

A second dose can be administered 2 days later for longer studies.[12]

-

Euthanize animals at specified time points (e.g., 6, 24, or 72 hours) after zymosan injection for sample collection and analysis.[12]

-

Protocol 2: Intraperitoneal (i.p.) Administration in a Mouse Model of Allergic Asthma

-

Objective: To evaluate the effect of STAT6 inhibition on antigen-induced airway hyperresponsiveness.

-

Animal Model: BALB/c mice sensitized and challenged with ovalbumin (OVA).[13]

-

Compound Preparation:

-

Inhibitor: AS1517499

-

Dose: 1 or 10 mg/kg/day

-

Vehicle: 20% DMSO in saline.[13]

-

-

Administration Protocol:

-

Sensitize mice with intraperitoneal injections of OVA on Day 0 and Day 5.

-

Challenge mice with aerosolized OVA on Days 12, 16, and 20.

-

Administer AS1517499 (1 or 10 mg/kg) or vehicle via i.p. injection 1 hour before each OVA challenge.[13]

-

Assess airway hyperresponsiveness and collect bronchoalveolar lavage fluid for analysis after the final challenge.

-

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using a STAT6 inhibitor.

Caption: General workflow for in vivo studies with this compound.

Summary and Conclusion

The preparation of this compound for in vivo studies requires careful consideration of its solubility and the selection of an appropriate vehicle. The provided formulations offer several options to achieve a clear and stable solution for administration. By adapting protocols from published studies on analogous STAT6 inhibitors like AS1517499, researchers can design robust experiments to evaluate the efficacy of this compound in various disease models. The successful in vivo application of this compound will be crucial in further validating STAT6 as a therapeutic target for inflammatory and neoplastic diseases.

References

- 1. recludixpharma.com [recludixpharma.com]

- 2. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. recludixpharma.com [recludixpharma.com]

- 10. Enanta Pharmaceuticals Reports Financial Results for its Fiscal Fourth Quarter and Year-Ended September 30, 2025 | Enanta Pharmaceuticals, Inc. [ir.enanta.com]

- 11. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

Application Notes and Protocols for Immunofluorescence Staining of STAT6 Nuclear Translocation with STAT6-IN-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) to visualize and quantify the nuclear translocation of Signal Transducer and Activator of Transcription 6 (STAT6) and the inhibitory effects of STAT6-IN-5.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are critical in the development of T-helper type 2 (Th2) cells and the progression of allergic and inflammatory diseases.[1] Upon cytokine stimulation, STAT6 is phosphorylated, leading to its dimerization and subsequent translocation from the cytoplasm to the nucleus, where it regulates the transcription of target genes.[1] Dysregulation of the STAT6 pathway is implicated in various pathologies, making it an attractive target for therapeutic intervention.

This compound is a potent inhibitor of STAT6 with a reported IC50 of 0.24 μM.[2][3][4] This document outlines a detailed protocol for an immunofluorescence-based assay to monitor STAT6 nuclear translocation and to evaluate the inhibitory activity of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT6 signaling pathway and the experimental workflow for the immunofluorescence assay.

Caption: IL-4/IL-13 signaling pathway leading to STAT6 nuclear translocation and gene expression, and the inhibitory point of this compound.

Caption: Experimental workflow for immunofluorescence staining of STAT6 nuclear translocation.

Quantitative Data

The inhibitory effect of this compound on STAT6 activity is summarized in the table below. Researchers can use this information to determine appropriate starting concentrations for their experiments.

| Compound | IC50 | Inhibition at 0.1 µM | Inhibition at 1 µM |

| This compound | 0.24 µM[2][3][4] | 93%[3] | 100%[3] |

Experimental Protocols

Materials and Reagents

-

Cell Line: A suitable cell line known to respond to IL-4 or IL-13 (e.g., A549, HeLa, or primary immune cells).

-

This compound: (CAS No. 3033742-22-9)

-

Recombinant Human IL-4 or IL-13

-

Primary Antibody: Rabbit anti-STAT6 antibody.

-

Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, methanol-free.

-

Permeabilization Buffer: 0.3% Triton X-100 in PBS.

-

Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton X-100 in PBS.

-

Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in PBS.

-

Phosphate-Buffered Saline (PBS)

-

Culture Medium, Fetal Bovine Serum (FBS), and appropriate supplements.

-

Glass coverslips and culture plates.

-

Fluorescence microscope.

Protocol for Immunofluorescence Staining of STAT6 Nuclear Translocation